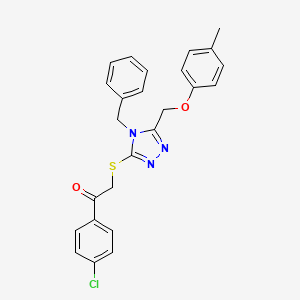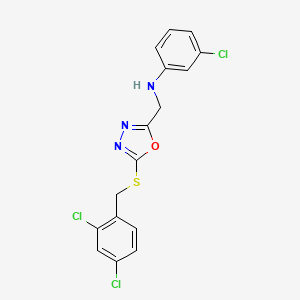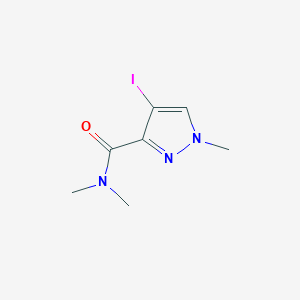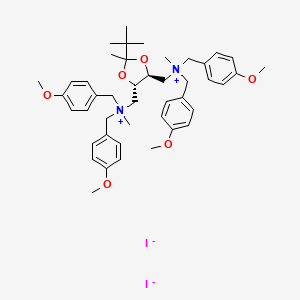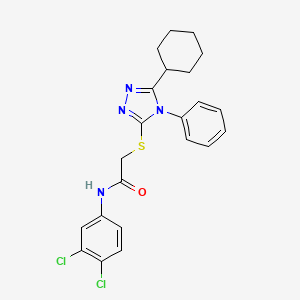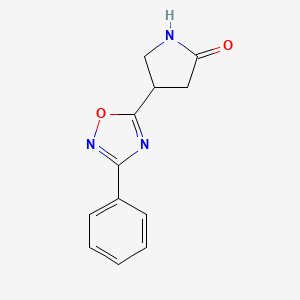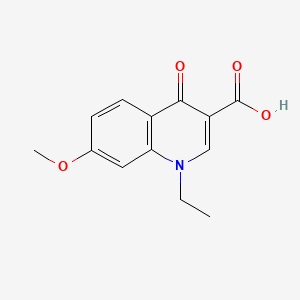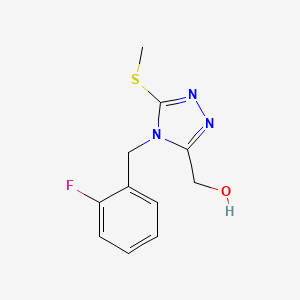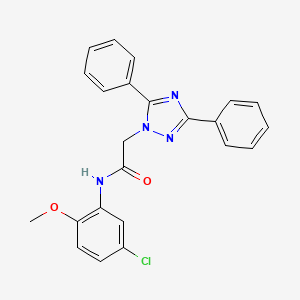![molecular formula C9H8F2N2O2 B11773390 2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11773390.png)
2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method includes the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure .
Industrial Production Methods
Industrial production of benzoxazoles, including this compound, often employs scalable and efficient synthetic routes. These methods may include microwave-assisted synthesis, which provides rapid access to functionalized benzoxazoles under mild conditions . The use of green chemistry principles, such as catalyst-free and solvent-free conditions, is also gaining popularity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The presence of the difluoromethoxy group enhances its binding affinity and selectivity towards target proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole: Similar in structure but with a difluoromethyl group instead of a difluoromethoxy group.
2-(Aminomethyl)-5-(methoxy)benzo[d]oxazole: Contains a methoxy group instead of a difluoromethoxy group.
2-(Aminomethyl)-5-(trifluoromethoxy)benzo[d]oxazole: Features a trifluoromethoxy group, which may alter its chemical and biological properties.
Uniqueness
2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole is unique due to the presence of the difluoromethoxy group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold in drug design, offering potential advantages in terms of bioavailability and pharmacokinetics compared to similar compounds .
Propiedades
Fórmula molecular |
C9H8F2N2O2 |
|---|---|
Peso molecular |
214.17 g/mol |
Nombre IUPAC |
[5-(difluoromethoxy)-1,3-benzoxazol-2-yl]methanamine |
InChI |
InChI=1S/C9H8F2N2O2/c10-9(11)14-5-1-2-7-6(3-5)13-8(4-12)15-7/h1-3,9H,4,12H2 |
Clave InChI |
SSESPZJLNXFWMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1OC(F)F)N=C(O2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



